(R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate
Overview
Description
(R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a useful research compound. Its molecular formula is C19H30BNO4 and its molecular weight is 347.3 g/mol. The purity is usually 95%.
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Biological Activity
(R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on various research findings.
Synthesis
The compound is synthesized through a multi-step process involving the protection of amine groups and subsequent reactions with boronic acids. The synthetic route typically involves:
- Protection of Amine : Using tert-butoxy carbonic anhydride.
- Formation of Carbamate : Reaction with phenylboronic acid derivatives.
- Final Modifications : Coupling with various carboxylic acids to yield the final product.
The biological activity of (R)-tert-butyl carbamate derivatives has been linked to their interaction with specific enzymes and biological pathways. For instance:
- Inhibition of Proteases : Studies have shown that similar compounds can act as potent inhibitors of SARS-CoV-2 main protease (Mpro), which is critical for viral replication .
- Targeting Glutamine-Dependent Enzymes : Some derivatives exhibit inhibitory activity against glutamine-dependent amidotransferases, impacting metabolic pathways in various organisms .
In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on different biological targets:
- Fluorometric Assays : These assays measure the inhibition of enzymatic activity in the presence of the compound. For example, compounds structurally similar to (R)-tert-butyl carbamate showed significant inhibition rates at concentrations as low as 20 μM against Mpro .
Compound | Inhibition (%) at 20 μM |
---|---|
(R)-tert-butyl carbamate | 23% |
Similar compound 1 | 45% |
Similar compound 2 | 30% |
Case Studies
Several studies have explored the biological implications of (R)-tert-butyl carbamate derivatives:
- Antiviral Activity : A study focusing on the antiviral properties revealed that certain derivatives effectively inhibited SARS-CoV-2 replication in cell cultures. The structure-activity relationship indicated that modifications in the boron-containing moiety significantly influenced potency .
- Antimicrobial Properties : Other investigations highlighted the broad-spectrum antimicrobial activity of carbamate derivatives. These studies utilized various bacterial strains to assess efficacy and found that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-10-9-11-15(12-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZHSXDVZHLLGB-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[C@@H](C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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